Fmoc-Tic-OH

Description

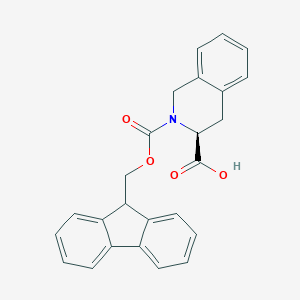

Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRBCUNCXDZOOU-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359655 | |

| Record name | Fmoc-Tic-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136030-33-6 | |

| Record name | Fmoc-Tic-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, N-FMOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-Tic-OH chemical structure and molecular weight

An In-depth Technical Guide to Fmoc-Tic-OH: Structure, Properties, and Application in Peptide Synthesis

Introduction

This compound, with the IUPAC name (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid, is a pivotal building block in modern peptide chemistry.[1] As a derivative of the constrained non-proteinogenic amino acid L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), it is instrumental in the synthesis of peptidomimetics and structurally constrained peptides. The incorporation of the Tic residue, facilitated by this compound, imparts rigidity to the peptide backbone. This conformational constraint can protect susceptible peptide bonds from enzymatic degradation, thereby enhancing the peptide's biological half-life. Furthermore, the fixed conformation can lead to more potent and specific binding interactions with biological targets. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its straightforward use in standard solid-phase peptide synthesis (SPPS) protocols.[2]

Chemical Structure and Properties

The chemical identity and physical characteristics of this compound are summarized below. This data is essential for its proper handling, storage, and application in synthetic protocols.

| Property | Value |

| IUPAC Name | (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid[1] |

| Synonyms | Fmoc-L-Tic-OH, (S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[1][3] |

| CAS Number | 136030-33-6 |

| Molecular Formula | C₂₅H₂₁NO₄ |

| Molecular Weight | 399.44 g/mol [3] |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | 146-149 °C[3] |

| Optical Activity | [α]20/D +26.0 ± 3.0°, c = 1% in methanol |

| Storage Temperature | 2-8°C[3] |

Core Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a standard building block for the introduction of Tic residues into a peptide sequence via Fmoc-based solid-phase peptide synthesis.[4] SPPS allows for the efficient, stepwise assembly of a peptide chain anchored to an insoluble resin support. The Fmoc group protects the Nα-amino group of the amino acid and is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine (B6355638).[5]

Experimental Protocol: General Fmoc-SPPS Cycle

The following is a detailed methodology for the incorporation of an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.

1. Resin Selection and Preparation:

-

Resin Choice: The choice of resin depends on the desired C-terminal functionality. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is commonly used. For a C-terminal amide, Rink Amide resin is appropriate.[6][7]

-

Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for at least one hour to ensure that the reactive sites within the polymer matrix are accessible.[7][8]

2. Nα-Fmoc Deprotection:

-

The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed to expose a free amine for the next coupling step.

-

Procedure: The resin is treated with a 20% (v/v) solution of piperidine in DMF.[7] This treatment is typically performed for 5-10 minutes and may be repeated once to ensure complete deprotection.[5]

-

Washing: Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.[7]

3. Amino Acid Activation and Coupling:

-

The carboxylic acid of the incoming Fmoc-amino acid (e.g., this compound) must be activated to facilitate the formation of a peptide bond with the free amine on the resin.

-

Activation: A solution of the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) is prepared in DMF. A coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is added along with a base, commonly N,N-diisopropylethylamine (DIEA).[7][8]

-

Coupling: The activated amino acid solution is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation to ensure completion.[6] For sterically hindered amino acids like Tic, extended coupling times or the use of stronger coupling agents may be necessary.[5]

-

Washing: After the coupling reaction, the resin is washed extensively with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the complete consumption of free amines.[8]

4. Iteration and Chain Elongation:

-

The deprotection and coupling steps (2 and 3) are repeated for each subsequent amino acid in the desired peptide sequence.[6]

5. Final Cleavage and Deprotection:

-

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin support, and the acid-labile side-chain protecting groups are simultaneously removed.

-

Procedure: The peptide-resin is treated with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) along with various scavengers (e.g., water, triisopropylsilane) to prevent side reactions. The exact composition of the cocktail depends on the amino acids present in the sequence.[8]

-

Recovery: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then lyophilized for purification, typically by reverse-phase HPLC.

Workflow Visualization

The cyclical nature of Fmoc-based Solid-Phase Peptide Synthesis is illustrated in the following diagram.

Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

References

- 1. Fmoc-L-Tic-OH | C25H21NO4 | CID 978341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound Novabiochem® | 136030-33-6 [sigmaaldrich.com]

- 5. chempep.com [chempep.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. wernerlab.weebly.com [wernerlab.weebly.com]

An In-Depth Technical Guide to Fmoc-Tic-OH: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Tic-OH, chemically known as (S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a pivotal building block in modern peptide chemistry and drug discovery. As a conformationally constrained analog of phenylalanine, the incorporation of the Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) moiety can impart unique structural and biological properties to peptides. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its application in the synthesis of bioactive peptides, particularly those targeting opioid receptors.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the tables below, providing a ready reference for researchers.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | (S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [1][2] |

| Synonyms | Fmoc-L-Tic-OH, (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | [2][3] |

| CAS Number | 136030-33-6 | [4][5] |

| Molecular Formula | C₂₅H₂₁NO₄ | [4] |

| Molecular Weight | 399.44 g/mol | [6] |

| Appearance | White to off-white powder/crystal | [3] |

| Melting Point | 146-149 °C | [3] |

| Optical Rotation | [α]²⁰/D +26.0 ± 3.0° (c = 1% in methanol) | [3] |

| Storage Temperature | 2-8°C | [3] |

Solubility

This compound exhibits good solubility in a range of polar organic solvents commonly used in peptide synthesis.

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | Soluble | [7] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | [7] |

| Dichloromethane (DCM) | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Ethyl Acetate | Soluble | [3] |

| Acetone | Soluble | [3] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [3][7] |

| Acetonitrile | Soluble (in the context of reaction conditions) | [8] |

| Tetrahydrofuran (THF) | Soluble (often in mixtures) | [7] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound display characteristic signals corresponding to the fluorenylmethoxycarbonyl (Fmoc) group and the tetrahydroisoquinoline-3-carboxylic acid moiety. While specific peak assignments can vary slightly based on the solvent and instrument, general regions for the proton and carbon signals can be identified.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.78-7.14 (m, 13H): Aromatic protons of the Fmoc and tetrahydroisoquinoline rings.

-

5.18 (d, 1H): CH of the Fmoc group.

-

4.70-4.21 (m, 3H): CH₂ and CH of the Fmoc group.

-

3.20-3.14 (m, 2H): CH₂ of the tetrahydroisoquinoline ring.[9]

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

170-175: Carboxylic acid carbon (C=O).

-

155-157: Carbamate carbon (C=O) of the Fmoc group.

-

141-144: Quaternary aromatic carbons of the Fmoc group.

-

120-128: Aromatic carbons of the Fmoc and tetrahydroisoquinoline rings.

-

67: CH₂ of the Fmoc group.

-

47: CH of the Fmoc group.

-

~55-60: α-carbon of the Tic moiety.

-

~40-45: CH₂ groups of the tetrahydroisoquinoline ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Description | Reference(s) |

| ~3300 (broad) | O-H | Carboxylic acid hydroxyl group | |

| ~3000 | C-H | Aromatic and aliphatic C-H stretching | |

| ~1700 (strong) | C=O | Carbonyl stretching of the carboxylic acid and urethane | [10] |

| ~1500-1600 | C=C | Aromatic ring stretching | |

| ~1200-1300 | C-O | C-O stretching of the ester and carboxylic acid |

Mass Spectrometry (MS)

Electron impact ionization of this compound would be expected to show a molecular ion peak at m/z 399. Key fragmentation patterns would include the loss of the Fmoc group (m/z 222) and subsequent fragmentation of the Tic moiety. The loss of CO₂ (44 Da) from the carboxylic acid is also a possible fragmentation pathway.[11]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the synthesis of the Tic core via the Pictet-Spengler reaction, followed by the protection of the secondary amine with the Fmoc group.

Step 1: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines.[12][13]

-

Reactants: (L)-Phenylalanine and formaldehyde (B43269).

-

Catalyst: Strong acid (e.g., HCl, HBr).

-

Procedure:

-

Dissolve L-phenylalanine in an aqueous solution of a strong acid.

-

Add formaldehyde to the solution.

-

Heat the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it to precipitate the Tic product.

-

Collect the crude product by filtration and purify by recrystallization.

-

Note: The Pictet-Spengler reaction can lead to some degree of racemization. Chiral purification may be necessary to obtain enantiomerically pure (S)-Tic.[14]

Step 2: Fmoc Protection of Tic

The secondary amine of the Tic core is protected using an Fmoc-donating reagent.[15]

-

Reactants: (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl).

-

Solvent: A mixture of an organic solvent (e.g., dioxane, acetone) and an aqueous basic solution (e.g., 10% sodium carbonate).

-

Procedure:

-

Dissolve Tic in the aqueous basic solution.

-

Slowly add a solution of Fmoc-OSu or Fmoc-Cl in the organic solvent to the Tic solution with vigorous stirring at a low temperature (e.g., 0 °C).

-

Allow the reaction to proceed for several hours at room temperature.

-

After the reaction is complete, perform an aqueous workup. Acidify the aqueous layer to precipitate the this compound product.

-

Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is a valuable building block in Fmoc-based SPPS. The general cycle is outlined below.

-

Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for C-terminal amides) that is pre-loaded with the first amino acid or ready for the coupling of the first amino acid. Swell the resin in a suitable solvent like DMF.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for a few minutes to initiate the deprotection.

-

Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for a longer duration (e.g., 15-20 minutes) to ensure complete removal of the Fmoc group.

-

Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (or another Fmoc-protected amino acid) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours). The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

References

- 1. Fmoc-L-Tic-OH | C25H21NO4 | CID 978341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 136030-33-6 [amp.chemicalbook.com]

- 4. This compound | 136030-33-6 | BroadPharm [broadpharm.com]

- 5. peptide.com [peptide.com]

- 6. This compound Novabiochem 136030-33-6 [sigmaaldrich.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. name-reaction.com [name-reaction.com]

- 14. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

Fmoc-Tic-OH: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Tic-OH, a key building block in peptide synthesis. This document details its chemical properties, supplier information, experimental protocols for its use in solid-phase peptide synthesis, and its role as a modulator of the serine protease kallikrein 7 (KLK7).

Core Data Summary

This compound, with the CAS number 136030-33-6 , is a widely used amino acid derivative in peptide chemistry.[1][2][3][4][5][6][7] Its rigid structure makes it a valuable component for creating conformationally constrained peptide analogs with enhanced biological activity and stability.

| Property | Value | Source |

| CAS Number | 136030-33-6 | [1][2][3][4][5][6][7] |

| Synonyms | (S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, Fmoc-L-Tic-OH | [1][2] |

| Molecular Formula | C₂₅H₂₁NO₄ | [1][2][4] |

| Molecular Weight | 399.44 g/mol | [1][2][4][8] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 146-149 °C | [2] |

| Optical Activity | [α]20/D +26.0±3.0°, c = 1% in methanol | [6] |

| Purity | ≥97.0% (HPLC) | [1][6] |

| Storage Temperature | 2-8°C | [2][6] |

A variety of chemical suppliers offer this compound, including:

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residues in peptides via Fmoc solid-phase peptide synthesis (SPPS).[6][9] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect acid-labile side-chain protecting groups, a key principle of Fmoc SPPS.

Experimental Protocol: Synthesis of the δ-Opioid Receptor Antagonist TIPP (Tyr-Tic-Phe-Phe)

The following is a detailed methodology for the manual solid-phase synthesis of the tetrapeptide TIPP (Tyr-Tic-Phe-Phe), a potent and selective δ-opioid receptor antagonist.[2][3][10][13]

Materials:

-

Wang resin

-

Fmoc-Phe-OH

-

This compound

-

Boc-Tyr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Benzotriazole-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)

-

20% (v/v) Piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.

-

First Amino Acid Coupling (Fmoc-Phe-OH):

-

Activate Fmoc-Phe-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Second Amino Acid Coupling (Fmoc-Phe-OH):

-

Repeat step 2 using Fmoc-Phe-OH.

-

-

Third Amino Acid Coupling (this compound):

-

Couple this compound (3 eq) using DIC (3 eq) and HOBt (3 eq) in DMF. Due to the hindered nature of Tic, the coupling time may be extended to 4 hours.

-

-

Fourth Amino Acid Coupling (Boc-Tyr(tBu)-OH):

-

For the coupling of Boc-Tyr(tBu)-OH to the secondary amine of Tic, a more efficient coupling reagent is recommended.[10] Activate Boc-Tyr(tBu)-OH (3 eq) with PyBOP (3 eq) and HOBt (3 eq) in the presence of DIEA (6 eq) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 4-6 hours.

-

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide with cold ether (2x).

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Experimental Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Human Tissue Kallikreins-Related Peptidases Are Targets for the Treatment of Skin Desquamation Diseases [frontiersin.org]

- 7. peptide.com [peptide.com]

- 8. Fmoc-L-Tic-OH | C25H21NO4 | CID 978341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. kactusbio.com [kactusbio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel Biological Substrates of Human Kallikrein 7 Identified through Degradomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New insights into the functional mechanisms and clinical applications of the kallikrein‐related peptidase family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A solid-phase synthetic strategy for labeled peptides: synthesis of a biotinylated derivative of the delta opioid receptor antagonist TIPP (Tyr-Tic-Phe-Phe-OH) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solubility Profile of Fmoc-Tic-OH: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of peptide building blocks is paramount for successful synthesis and purification. This technical guide provides an in-depth look at the solubility of (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,3,4-tetrahydro-1H-isoquinoline-3-carboxylic acid (Fmoc-Tic-OH), a crucial component in peptide chemistry.

This compound is a conformationally constrained amino acid derivative frequently used in solid-phase peptide synthesis (SPPS) to introduce structural rigidity into peptides. Its solubility in common organic solvents directly impacts reaction efficiency and purity of the final product. While comprehensive, quantitative solubility data is not always compiled in a single public source, this guide consolidates available information and provides a detailed protocol for empirical determination.

General Solubility Characteristics

This compound is generally described as a white to off-white crystalline powder.[1] Its chemical structure, featuring the bulky, hydrophobic Fmoc protecting group, largely dictates its solubility behavior.[2]

Qualitative Solubility: Product data sheets and chemical catalogs provide some qualitative solubility information. For instance, this compound is noted to be "clearly soluble" in Dimethylformamide (DMF) at a concentration of 1 mmole in 2 ml (which corresponds to approximately 0.5 M).[3] Other sources indicate its solubility in a range of common organic solvents including Chloroform, Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[4]

However, it is important to note that many Fmoc-protected amino acids show limited solubility in less polar solvents like DCM.[5] Polar aprotic solvents such as DMF and N-Methyl-2-pyrrolidone (NMP) are the most widely used and effective solvents for Fmoc-SPPS due to their excellent solvating properties for protected amino acids.[6][7]

Factors Influencing Solubility

The solubility of any Fmoc-protected amino acid is a multifactorial property influenced by several key factors:[2]

-

Amino Acid Side Chain: The inherent hydrophobicity or hydrophilicity of the amino acid's side chain is a primary determinant.

-

Protecting Groups: Large and hydrophobic protecting groups, like the Fmoc group, generally increase solubility in nonpolar organic solvents.[2]

-

Solvent System: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical. Solvents like DMF and NMP are effective due to their ability to solvate both the polar carboxyl group and the nonpolar Fmoc group.[7]

-

Temperature: Solubility typically increases with temperature, and gentle heating can be employed to dissolve compounds with poor solubility.[2]

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can significantly affect solubility. For instance, the breakdown of DMF over time can release dimethylamine, which can react with the Fmoc group.[7]

Quantitative Solubility Data

Precise, publicly available quantitative data comparing the solubility of this compound across a range of organic solvents is limited. For practical applications, solubility should be determined empirically under the specific conditions of the intended experiment. The table below provides a summary of general solubility information gleaned from supplier data and related literature.

| Solvent | Abbreviation | General Solubility of Fmoc-Amino Acids | Notes on this compound |

| N,N-Dimethylformamide | DMF | Good to excellent for most Fmoc-amino acids.[5] | Clearly soluble at ~0.5 M.[3] |

| N-Methyl-2-pyrrolidone | NMP | Good to excellent; often has higher solvating power than DMF.[5][8] | Expected to have good solubility. |

| Dimethyl Sulfoxide | DMSO | Good solvent, particularly for hydrophobic peptides.[9] | Soluble.[4] |

| Dichloromethane | DCM | Limited for many Fmoc-amino acids.[5] | Soluble; often used in mixtures.[4][10] |

| Acetonitrile (B52724) | ACN | Variable; can be used with PEG-based resins.[7] | Solubility should be tested. |

| Tetrahydrofuran | THF | Variable; can be used with PEG-based resins.[7] | Solubility should be tested. |

| Chloroform | CHCl₃ | Good for many organic compounds. | Soluble.[4] |

| Ethyl Acetate | EtOAc | Moderate polarity solvent. | Soluble.[4] |

| Acetone | (CH₃)₂CO | Good for many organic compounds. | Soluble.[4] |

Note: The information in this table is intended as a guideline. It is crucial to perform solubility tests for specific concentrations and conditions.

Experimental Protocol: Determination of Equilibrium Solubility

This section provides a detailed methodology for determining the equilibrium solubility of this compound in a given organic solvent using the shake-flask method followed by analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined by preliminary experiments.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A high dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.

-

Analytical Method (HPLC-UV)

-

Standard Preparation:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% TFA).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~265 nm (corresponding to the Fmoc group absorbance)

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample from the solubility experiment.

-

Determine the concentration of the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

References

- 1. Cas 136030-33-6,this compound | lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound Novabiochem® | 136030-33-6 [sigmaaldrich.com]

- 4. This compound CAS#: 136030-33-6 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. biotage.com [biotage.com]

- 9. jpt.com [jpt.com]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Tic-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and purification methods for (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-Tic-OH), a valuable building block in peptide synthesis, particularly for the creation of constrained peptide analogs.

Introduction

This compound is a conformationally restricted analog of phenylalanine, where the phenyl ring is fused to the peptide backbone. This structural constraint imparts a specific geometry to peptides, which can lead to enhanced biological activity, selectivity, and metabolic stability. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the secondary amine allows for its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.

This document outlines a representative solution-phase synthesis of this compound from its precursor, L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH), followed by detailed purification protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved by the N-acylation of L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH) with an Fmoc-donating reagent. The most common and efficient reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is carried out under basic conditions to deprotonate the secondary amine of Tic-OH, facilitating its nucleophilic attack on the Fmoc reagent.

A general reaction scheme is presented below:

Reaction Scheme:

Experimental Protocol: Synthesis via Fmoc-OSu

This protocol describes a representative procedure for the synthesis of this compound using Fmoc-OSu, which is often preferred over Fmoc-Cl due to its greater stability and reduced formation of side products.

Materials:

-

L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH)

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Water (deionized)

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Tic-OH: In a round-bottom flask, dissolve L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the amino acid is completely dissolved.

-

Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise over 30 minutes. Maintain the reaction temperature at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane:methanol:acetic acid, 90:9:1).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water and wash with two portions of diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of this compound should form.

-

-

Extraction: Extract the product from the acidified aqueous layer with three portions of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a white solid or foam.

Purification of this compound

The crude this compound can be purified by either recrystallization or column chromatography to achieve the high purity required for peptide synthesis.

Purification Method 1: Recrystallization

Experimental Protocol:

-

Solvent Selection: A common solvent system for the recrystallization of Fmoc-amino acids is a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexane, heptane). The optimal solvent system for this compound should be determined experimentally.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Slowly add hexane to the hot solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate complete crystallization.

-

Collect the crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum.

-

Purification Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reverse-phase HPLC is the method of choice.

Experimental Protocol:

-

Column: C18 silica (B1680970) gel column.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

-

Gradient: A linear gradient from a lower concentration of Solvent B to a higher concentration over a set period (e.g., 20-100% B over 30 minutes). The exact gradient should be optimized based on analytical HPLC analysis of the crude product.

-

Detection: UV detection at 254 nm and 301 nm.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

-

Inject the solution onto the preparative HPLC column.

-

Collect the fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the pure this compound as a fluffy white powder.

-

Data Presentation

The following table summarizes typical quantitative data for commercially available this compound. The yield for the synthesis protocol described above is generally high but can vary depending on the scale and specific reaction conditions.

| Parameter | Typical Value |

| Purity (HPLC) | ≥97.0% to ≥99.0% |

| Enantiomeric Purity | ≥99.0% (chiral HPLC) |

| Appearance | White to off-white powder |

| Melting Point | 150 - 170 °C |

| Optical Rotation | [α]²⁰/D +26.0 ± 3.0° (c=1 in Methanol) |

Visualization of Workflows

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Purification Workflow

Caption: Purification workflows for this compound.

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a foundational tool in modern solid-phase peptide synthesis (SPPS), a technology that has transformed the creation of synthetic peptides for research, diagnostics, and therapeutics.[1] Its dominance stems from its unique base-lability, which enables an orthogonal protection strategy using acid-labile side-chain protecting groups.[1][2] This Fmoc/tBu chemistry offers significantly milder reaction conditions than the older Boc/Bzl strategy, thereby enhancing the stability of complex peptide sequences and streamlining the synthesis process.[1][2][3]

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical data associated with the use of the Fmoc group in peptide synthesis.

Core Principles of Fmoc Chemistry

The efficacy of Fmoc-based SPPS is built on a set of fundamental chemical principles that facilitate the precise, stepwise assembly of amino acids into a peptide chain.

The Orthogonal Protection Strategy

The primary advantage of the Fmoc group is its cleavage under gentle basic conditions, typically using a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This contrasts sharply with the acid-labile protecting groups—such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt)—used to protect reactive amino acid side chains.[1][4] This difference in lability is the essence of the orthogonal strategy: the temporary N-terminal Fmoc group can be removed repeatedly at each cycle of amino acid addition without affecting the permanent, acid-labile side-chain protectors.[5] These side-chain groups are only removed at the final step with a strong acid, such as trifluoroacetic acid (TFA).[3][4]

The Deprotection Mechanism

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position.[6][7] This generates a carbanion, leading to the elimination of the unstable dibenzofulvene (DBF) intermediate and release of the free amine. The highly reactive DBF is immediately trapped by the excess piperidine to form a stable adduct, driving the reaction to completion.[6][7] This rapid deprotection, often completed within minutes, is a key factor in the efficiency of Fmoc-based synthesis.[]

Key Workflows and Chemical Mechanisms

The following diagrams illustrate the central processes in Fmoc-SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Tic Tac Toe of Peptide Design: An In-depth Technical Guide to Conformational Constraints Induced by the Tic Residue

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance potency, selectivity, and metabolic stability. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained analog of phenylalanine, has emerged as a particularly valuable tool.[1] Its rigid bicyclic structure dramatically limits the accessible conformational space of the peptide backbone, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon receptor binding. This guide provides a comprehensive technical overview of the conformational constraints induced by the Tic residue, detailing its impact on peptide structure and function. We present quantitative data on its conformational preferences, detailed experimental protocols for its analysis, and its application in the design of potent and selective ligands for therapeutically relevant targets such as opioid and cholecystokinin (B1591339) receptors.

The Structural Basis of Tic-Induced Conformational Constraints

The defining feature of the Tic residue is its fused ring system, which locks the backbone dihedral angle phi (Φ) into a restricted range. Unlike the flexible side chain of phenylalanine, the Tic side chain is part of the tetrahydroisoquinoline ring system. This rigidity has profound implications for the local and global conformation of a peptide.

The incorporation of Tic is known to favor specific turn structures, particularly β-turns, which are critical recognition motifs in many peptide-protein interactions. The stereochemistry of the α-carbon of Tic (L-Tic or D-Tic) plays a crucial role in determining the resulting peptide conformation and, consequently, its biological activity. For instance, the substitution of D-Phe with D-Tic can lead to a dramatic switch in receptor selectivity in opioid peptides.[2]

Quantitative Conformational Data

The precise conformational preferences of Tic-containing peptides can be elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Key parameters include the backbone dihedral angles (Φ and Ψ) and the ³J(HN,Hα) coupling constant, which is related to the Φ angle via the Karplus equation.

Table 1: Experimentally Determined Conformational Parameters for Tic-Containing Peptides

| Peptide Fragment | Residue | Dihedral Angle Φ (°) | Dihedral Angle Ψ (°) | ³J(HN,Hα) (Hz) | Method | Reference |

| [D-Tic⁷]OT | D-Tic | - | - | 8.51 | NMR | [3] |

| [D-Tic⁷]OT | Ile³ | - | - | 8.24 | NMR | [3] |

| [D-Tic⁷]OT | Gln⁴ | - | - | 7.94 | NMR | [3] |

| [D-Tic⁷]OT | Asn⁵ | - | - | 7.55 | NMR | [3] |

| [D-Tic⁷]OT | Cys⁶ | - | - | 7.90 | NMR | [3] |

| [D-Tic⁷]OT | Leu⁸ | - | - | 7.50 | NMR | [3] |

| [D-Tic⁷]OT | Gly⁹ | - | - | 5.92 / 5.25 | NMR | [3] |

Note: Dihedral angles were not explicitly reported in the reference, but the ³J(HN,Hα) values provide insight into the Φ angle constraints.

Applications in Drug Design

The conformational rigidity imparted by Tic has been successfully exploited in the design of potent and selective ligands for a variety of G-protein coupled receptors (GPCRs).

Opioid Receptor Ligands

The TIPP (Tyr-Tic-Phe-Phe) peptide is a classic example of a potent and selective delta-opioid receptor antagonist.[4] The stereochemistry of the Tic residue is critical for its activity. The incorporation of L-Tic at position 2 in enkephalin and dermorphin (B549996) analogs converts them from agonists to delta-opioid selective antagonists.[2] This highlights the differential stereochemical requirements of the mu- and delta-opioid receptors.

Table 2: Structure-Activity Relationship of Tic-Containing Opioid Peptides

| Peptide | Sequence | Receptor | Affinity (Ki, nM) | Activity | Reference |

| TIPP | Tyr-Tic -Phe-Phe-OH | δ-opioid | Potent | Antagonist | [2][4] |

| DIPP-NH₂[ψ] | Dmt-Tic ψ[CH₂NH]Phe-Phe-NH₂ | δ-opioid | Potent | Antagonist | [5] |

| UFP-505 | H-Dmt-Tic -Gly-NH-Bzl | δ/μ-opioid | - | Bifunctional Agonist | [2] |

| Endomorphin-2 Analog | Tyr-Pro-D-Tic -Phe-NH₂ | μ-opioid | 0.69 ± 0.16 | Agonist | [6] |

| Endomorphin-2 Analog | Tyr-Pro-Phe-Phe-NH₂ | μ-opioid | 0.36 ± 0.08 | Agonist | [6] |

Cholecystokinin (CCK) Receptor Ligands

Tic has also been incorporated into antagonists of cholecystokinin (CCK) receptors, which are involved in gastrointestinal function and anxiety. The rigid structure of Tic helps to mimic the bioactive conformation of CCK, leading to high-affinity binding.

Table 3: Binding Affinities of Ligands for CCK Receptors

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| CCK-8 | CCK₁ | 0.6 - 1 | |

| desulfated CCK-8 | CCK₁ | ~300 - 500 | |

| Gastrin | CCK₁ | 600 - 10,000 | |

| CCK-4 | CCK₁ | 600 - 10,000 | |

| CCK-8 | CCK₂ | 0.3 - 1 | |

| Gastrin | CCK₂ | 0.3 - 1 | |

| CCK-4 | CCK₂ | ~3 - 10 |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Tic-Containing Peptides

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common method for the SPPS of peptides containing Tic.

Materials:

-

Fmoc-protected amino acids (including Fmoc-L-Tic-OH or Fmoc-D-Tic-OH)

-

Rink Amide or Wang resin

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: e.g., TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 15-30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin (or the N-terminal of the growing peptide chain) by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU, 3-5 eq.) and HOBt (3-5 eq.) in the presence of DIPEA (6-10 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence. For incorporating the Tic residue, use Fmoc-L-Tic-OH or Fmoc-D-Tic-OH in the coupling step.

-

Final Deprotection: Remove the N-terminal Fmoc group from the completed peptide sequence.

-

Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Conformational Analysis by 2D NMR Spectroscopy

Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are essential for determining the solution-state conformation of Tic-containing peptides.

Sample Preparation:

-

Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OH). The concentration should ideally be 1-5 mM.

-

Add a small amount of a reference standard (e.g., TMS or DSS).

NMR Data Acquisition (General Parameters for a 2D NOESY Experiment):

-

Spectrometer: 400-800 MHz NMR spectrometer.

-

Pulse Program: A standard phase-sensitive NOESY pulse sequence (e.g., noesyesgpph on Bruker instruments).

-

Temperature: 298 K (or as appropriate for the sample).

-

Mixing Time (d8): 150-300 ms (B15284909) (a range of mixing times can be used to build up NOE curves).

-

Acquisition Time: ~0.2-0.3 s.

-

Relaxation Delay: 1-2 s.

-

Number of Scans: 16-64 per increment, depending on concentration.

-

Data Points: 2048 (F2) x 512 (F1).

Data Processing and Analysis:

-

Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton resonances using COSY and TOCSY spectra to identify spin systems of individual amino acid residues.

-

Use the NOESY spectrum to identify through-space correlations between protons. Sequential (i to i+1), medium-range, and long-range NOEs provide distance constraints.

-

Measure ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum. These values are used to derive constraints on the Φ dihedral angle.

-

Use the distance and dihedral angle constraints in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the NMR data.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the overall secondary structure content (α-helix, β-sheet, β-turn, random coil) of the peptide in solution.

Sample Preparation:

-

Dissolve the peptide in a CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high absorbance below 200 nm (e.g., Tris, high chloride concentrations).[7]

-

The peptide concentration should be in the range of 0.1-0.2 mg/mL.[8] Accurately determine the concentration.

-

Filter the sample to remove any aggregates.

CD Data Acquisition:

-

Instrument: A calibrated CD spectropolarimeter.

-

Cuvette: A quartz cuvette with a path length of 0.1 cm.

-

Wavelength Range: 190-260 nm.[7]

-

Scanning Speed: 50 nm/min.[7]

-

Bandwidth: 1.0 nm.[7]

-

Accumulations: 3-5 scans to improve the signal-to-noise ratio.[7]

-

Temperature: 25 °C.

Data Analysis:

-

Subtract the buffer baseline spectrum from the sample spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

-

Analyze the resulting spectrum. Characteristic minima and maxima indicate the presence of different secondary structures:

-

α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

-

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

-

β-turn: Various types exist, but can show a weak negative band around 225-230 nm and a strong positive band around 205 nm.

-

-

Use deconvolution software (e.g., DichroWeb) to estimate the percentage of each secondary structure type.

Visualizations

Signaling Pathways

The incorporation of Tic into peptide ligands can modulate their interaction with GPCRs, leading to agonism or antagonism of specific signaling cascades.

References

- 1. mdpi.com [mdpi.com]

- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Opioid receptor binding characteristics and structure-activity studies of novel tetrapeptides in the TIPP (Tyr-Tic-Phe-Phe) series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. americanpeptidesociety.org [americanpeptidesociety.org]

The Core Mechanism of Action of Tic-Containing Peptidomimetics: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptidomimetics represent a compelling class of therapeutic agents that combine the target specificity of peptides with the improved pharmacokinetic properties of small molecules. A key strategy in peptidomimetic design is the incorporation of conformationally constrained amino acid analogs to enhance potency, selectivity, and metabolic stability. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a widely used residue. Its rigid bicyclic structure imparts a significant conformational constraint on the peptide backbone, locking it into a specific three-dimensional arrangement that can favor high-affinity binding to biological targets, particularly G protein-coupled receptors (GPCRs). This guide provides an in-depth examination of the mechanism of action of Tic-containing peptidomimetics, focusing on their interaction with opioid and somatostatin (B550006) receptors, the resultant signaling cascades, and the experimental methodologies used for their characterization.

The Role of the Tic Residue

The primary function of the Tic residue is to limit the conformational flexibility of a peptide chain. This pre-organization reduces the entropic penalty upon binding to a receptor, often leading to a significant increase in binding affinity. Furthermore, the specific turn or structure induced by Tic can orient other pharmacophoric elements (e.g., aromatic rings, charged groups) in an optimal geometry for receptor interaction, thereby enhancing both potency and selectivity for a particular receptor subtype. Prominent examples include the delta-opioid receptor antagonists TIPP (H-Tyr-Tic -Phe-Phe-OH) and its derivatives, where the Tic residue is crucial for their high affinity and selectivity.[1][2]

Primary Molecular Targets: Opioid and Somatostatin Receptors

Tic-containing peptidomimetics have been most successfully developed as modulators of opioid and somatostatin receptors. Both receptor families are Class A GPCRs and share common signaling mechanisms, primarily through coupling to inhibitory G proteins (Gαi/o).

Mechanism of Action: Gαi/o-Coupled Signaling

Upon agonist binding, Tic-containing peptidomimetics induce a conformational change in the receptor, which catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric G protein. This activation leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. Both dissociated components then modulate various downstream effector proteins:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates ion channels. It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. Simultaneously, it inhibits N-type voltage-gated calcium channels (VGCC), reducing calcium influx. Together, these actions decrease neuronal excitability, which is a cornerstone of the analgesic effects of opioids.

-

Activation of MAPK Pathways: Both Gαi/o and Gβγ subunits can trigger the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK1/2). This pathway is involved in longer-term cellular processes, including gene expression and regulation of cell growth and differentiation.

In addition to the canonical G-protein signaling, agonist binding can also promote the recruitment of β-arrestin to the receptor. This interaction primarily mediates receptor desensitization and internalization but can also initiate a separate wave of G protein-independent signaling, including ERK activation.

Signaling and Experimental Workflow Visualizations

Signaling Pathway Diagrams

Experimental Workflow Diagram

Quantitative Data Summary

The following tables summarize binding affinity (Ki) and functional activity (EC50/IC50) data for representative Tic-containing peptidomimetics targeting opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Tic-Peptidomimetics

| Compound | µ (mu) Receptor Ki (nM) | δ (delta) Receptor Ki (nM) | κ (kappa) Receptor Ki (nM) | Selectivity (µ/δ) | Reference |

| TIPP[psi] | >10,000 | ~0.1-1.0 | >5,000 | >10,500 | [3][4] |

| DTOH (Dmt-Tic-OH) | 3300 | 0.022 | >10,000 | 150,000 | [5] |

| Compound 15b | 0.76 | 6.0 | 17 | 0.13 | [6] |

| Compound 15c | 0.078 | 10 | 54 | 0.0078 | [6] |

| H-Dmt-Tic-NH-CH(CH₂-Bid)COOH | >100 | 0.042 | >10,000 | >2380 | [7] |

Ki values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of competing ligand. Lower values indicate higher affinity.

Table 2: Functional Activity (EC50/IC50, nM) of Tic-Peptidomimetics

| Compound | Receptor | Assay Type | Activity | Value (nM) | Reference |

| Compound 15c | µ (mu) | [³⁵S]GTPγS | Agonist (EC₅₀) | 0.98 | [6] |

| Compound 15d | µ (mu) | [³⁵S]GTPγS | Agonist (EC₅₀) | 1.1 | [6] |

| TIPP[psi] | δ (delta) | MVD Bioassay | Antagonist (Kₑ) | 0.13 | [3] |

| H-Dmt-Tic-NH-CH(CH₂-Bid)COOH | δ (delta) | MVD Bioassay | Agonist (IC₅₀) | 0.015 | [7] |

| DTOH (Dmt-Tic-OH) | δ (delta) | MVD Bioassay | Antagonist (pA₂) | 9.7 | [5] |

EC₅₀: Half maximal effective concentration for agonists. IC₅₀: Half maximal inhibitory concentration. Kₑ: Equilibrium dissociation constant for antagonists. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Experimental Protocols

Characterization of Tic-containing peptidomimetics relies on a suite of standardized in vitro assays to determine their binding and functional properties.

Radioligand Competition Binding Assay

This assay quantifies the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

-

Objective: To determine the Ki of a Tic-peptidomimetic for µ, δ, and κ opioid receptors.

-

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human opioid receptor subtype of interest.[8]

-

Radioligands: [³H]DAMGO (for µ), [³H]DPDPE or [³H]Deltorphin II (for δ), [³H]U-69,593 (for κ).[8][9]

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.[9]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled universal antagonist like Naloxone.[9]

-

Apparatus: Glass fiber filters (e.g., Whatman GF/B), cell harvester, liquid scintillation counter.[9]

-

-

Methodology:

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the unlabeled Tic-peptidomimetic test compound.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[10]

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free, unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove all non-specifically trapped radioligand.

-

Quantification: Place the filters into scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This functional assay measures the direct activation of G proteins by an agonist-bound GPCR, providing a readout of efficacy (Emax) and potency (EC₅₀).

-

Objective: To determine if a Tic-peptidomimetic acts as an agonist, partial agonist, or antagonist at a receptor and to quantify its potency and efficacy.

-

Materials:

-

Receptor Source: Cell membranes expressing the receptor of interest.

-

Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[11]

-

Reagents: GDP (to ensure G proteins are in an inactive state prior to stimulation), unlabeled GTPγS (for non-specific binding).[12]

-

Assay Buffer: Typically contains HEPES, MgCl₂, NaCl.[12]

-

-

Methodology:

-

Pre-incubation: Incubate cell membranes with the Tic-peptidomimetic test compound (at various concentrations) and GDP in the assay buffer.[12]

-

Initiation: Start the reaction by adding [³⁵S]GTPγS. If the test compound is an agonist, it will stimulate the receptor to bind [³⁵S]GTPγS.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination and Detection: The reaction is terminated by filtration, similar to the binding assay. The amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.[12]

-

Data Analysis: Agonist potency (EC₅₀) and efficacy (Emax, relative to a standard full agonist) are determined by plotting the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. For antagonists, their ability to shift the concentration-response curve of a known agonist is measured.

-

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP.

-

Objective: To measure the ability of a Tic-peptidomimetic agonist to inhibit cAMP production.

-

Materials:

-

Cells: Whole cells (transiently or stably expressing the receptor) are used.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556) is typically used to raise basal cAMP levels, making the inhibitory effect of a Gαi/o-coupled agonist easier to detect.[13]

-

cAMP Detection Kit: Various commercial kits are available, often based on competitive immunoassays using technologies like HTRF, AlphaScreen, or luminescence-based biosensors (e.g., GloSensor).[14][15][16]

-

-

Methodology:

-

Cell Plating: Seed cells expressing the receptor of interest into a multi-well plate.

-

Pre-treatment: Treat the cells with varying concentrations of the Tic-peptidomimetic test compound.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase cAMP production.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit's protocol.

-

Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is plotted against its concentration to determine the IC₅₀ value (potency).

-

Conclusion

Tic-containing peptidomimetics are a powerful class of molecules whose mechanism of action is rooted in the conformational constraint imposed by the Tic residue. This structural feature enhances their ability to bind with high affinity and selectivity to GPCRs, such as opioid and somatostatin receptors. Upon binding, they primarily modulate the canonical Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of key ion channels, which collectively alter cellular function. The rigorous characterization of these compounds through binding and functional assays provides critical quantitative data on their affinity, potency, and efficacy, guiding the development of novel therapeutics with precisely engineered pharmacological profiles.

References

- 1. The TIPP opioid peptide family: development of delta antagonists, delta agonists, and mixed mu agonist/delta antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Opioid receptor binding characteristics and structure-activity studies of novel tetrapeptides in the TIPP (Tyr-Tic-Phe-Phe) series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TIPP[psi]: a highly potent and stable pseudopeptide delta opioid receptor antagonist with extraordinary delta selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TIPP[psi], a highly selective delta ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dmt-Tic-OH a highly selective and potent delta-opioid dipeptide receptor antagonist after systemic administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opioid Peptidomimetics: Leads for the Design of Bioavailable Mixed Efficacy Mu Opioid Receptor (MOR) Agonist/Delta Opioid Receptor (DOR) Antagonist Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent delta-opioid receptor agonists containing the Dmt-Tic pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fmoc-Tic-OH in Peptide-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-Tic-OH) has emerged as a pivotal building block in modern peptide chemistry, offering a strategic approach to introduce conformational constraints within peptide sequences. This unnatural amino acid, a cyclic analogue of phenylalanine, imparts rigidity to the peptide backbone, leading to enhanced metabolic stability, receptor selectivity, and bioavailability. This technical guide provides a comprehensive review of the applications of this compound, with a particular focus on its role in the development of potent and selective opioid receptor modulators. Detailed experimental protocols for the synthesis of this compound and its incorporation into peptides via solid-phase peptide synthesis (SPPS) are presented, alongside a compilation of quantitative pharmacological data. Furthermore, this guide illustrates the key signaling pathways influenced by Tic-containing peptides, providing a holistic view of their mechanism of action and therapeutic potential.

Introduction: The Role of Conformational Constraint in Peptide Therapeutics

Peptides offer a unique therapeutic modality due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability, primarily due to their inherent flexibility which makes them susceptible to enzymatic degradation. A key strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone. The incorporation of unnatural amino acids, such as Tic, serves to rigidify the peptide structure, thereby protecting it from proteolysis and pre-organizing it into a bioactive conformation for enhanced receptor binding.

This compound is a commercially available and widely used derivative for the seamless incorporation of the Tic moiety into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). Its application has been particularly impactful in the field of opioid research, leading to the development of highly selective agonists and antagonists for the δ, μ, and κ opioid receptors.

Applications of this compound in Drug Discovery

The primary application of this compound lies in the synthesis of conformationally constrained peptides with improved pharmacological properties. The most notable examples are found in the development of opioid receptor ligands.

Opioid Receptor Antagonists: The TIPP Peptide Family

The seminal work in this area is the development of the TIPP (Tyr-Tic-Phe-Phe) family of δ-opioid receptor antagonists. The incorporation of the Tic residue at the second position was instrumental in achieving high potency and selectivity for the δ-opioid receptor. These peptides have become invaluable pharmacological tools for studying the physiological roles of this receptor.

Quantitative Pharmacological Data

The introduction of the Tic residue has a profound impact on the binding affinity and functional activity of peptides. The following tables summarize key pharmacological data for representative Tic-containing peptides.

| Peptide | Receptor | Binding Affinity (Ki, nM) | Functional Assay (IC50/EC50/Ke, nM) | Reference(s) |

| TIPP (Tyr-Tic-Phe-Phe) | δ | 0.2 - 1.5 | Ke = 3.8 | [1] |

| μ | >1000 | - | [1] | |

| Dmt-Tic-OH | δ | 0.022 | Ke = 4-66 | |

| μ | 3300 | >10,000 (agonist) | ||

| DIPP-NH2[Ψ] | μ | 0.38 | IC50 = 1.3 (antagonist) | |

| (Dmt-TicΨ[CH2NH]Phe-Phe-NH2) | δ | 0.11 | IC50 = 0.4 (antagonist) |

Note: Ki, IC50, EC50, and Ke are measures of binding affinity, inhibitory concentration, effective concentration, and antagonist equilibrium constant, respectively. Lower values indicate higher potency.

Experimental Protocols

Synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH)

The synthesis of the Tic core is typically achieved through a Pictet-Spengler reaction between L-phenylalanine and formaldehyde (B43269) in the presence of a strong acid.

Materials:

-

L-phenylalanine

-

Formaldehyde (37% aqueous solution)

-

Concentrated hydrochloric acid or hydrobromic acid

-

Sodium hydroxide (B78521) or other suitable base for neutralization

-

Solvents for reaction and crystallization (e.g., water, ethanol)

Procedure:

-

Dissolve L-phenylalanine in an aqueous solution of hydrobromic acid.

-

Add formaldehyde to the solution and heat the mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the hydrobromide salt of Tic-OH to precipitate.

-

Collect the precipitate by filtration and wash with a cold solvent.

-

Dissolve the salt in water and neutralize with a base (e.g., NaOH) to a pH of approximately 7.

-

The free amino acid, Tic-OH, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

N-Fmoc Protection of Tic-OH

Materials:

-

(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH)

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate or other suitable base

-

Dioxane and water or other suitable solvent system

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

Dissolve Tic-OH in an aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane.

-

Slowly add the Fmoc-reagent solution to the Tic-OH solution with vigorous stirring at room temperature.

-

Allow the reaction to proceed for several hours until completion, as monitored by TLC.

-

Once the reaction is complete, acidify the mixture with dilute HCl to precipitate the this compound.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product.

-

Purify the this compound by recrystallization or flash chromatography.

Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide (e.g., TIPP)

This protocol outlines the manual synthesis of Tyr-Tic-Phe-Phe on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-Tyr(tBu)-OH, this compound, Fmoc-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and N,N-Diisopropylethylamine (DIPEA) as coupling reagents

-

20% piperidine (B6355638) in N,N-dimethylformamide (DMF) for Fmoc deprotection

-

DMF, Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

First Amino Acid Coupling (Fmoc-Phe-OH):

-

Drain the DMF.

-

Activate Fmoc-Phe-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5-10 minutes.

-